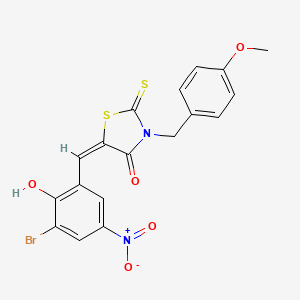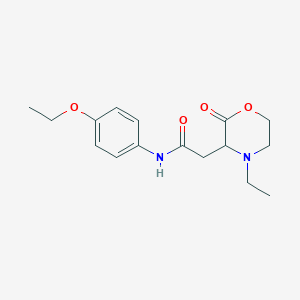
4-(4-chloro-2-methylphenoxy)-N-(3,4,5-trimethoxyphenyl)butanamide
Übersicht
Beschreibung
4-(4-chloro-2-methylphenoxy)-N-(3,4,5-trimethoxyphenyl)butanamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wirkmechanismus
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a critical component of the B-cell receptor signaling pathway. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
TAK-659 has been shown to selectively inhibit BTK in cancer cells, leading to the inhibition of downstream signaling pathways. This results in the induction of apoptosis, or programmed cell death, in cancer cells. TAK-659 has also been shown to inhibit the migration and invasion of cancer cells, which is critical for the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, TAK-659 has shown to be well-tolerated in animal models, making it a promising candidate for clinical trials. However, one limitation of TAK-659 is its potential for drug resistance, which may limit its efficacy in the long-term.
Zukünftige Richtungen
Future research on TAK-659 should focus on its efficacy in clinical trials, including its safety and tolerability in humans. Additionally, further studies should investigate the potential for drug resistance and the development of combination therapies to overcome this limitation. Finally, research should also explore the potential for TAK-659 in the treatment of other types of cancer and its potential use in combination with other targeted therapies.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In preclinical studies, TAK-659 has demonstrated potent anti-tumor activity and has shown to be well-tolerated in animal models.
Eigenschaften
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(3,4,5-trimethoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO5/c1-13-10-14(21)7-8-16(13)27-9-5-6-19(23)22-15-11-17(24-2)20(26-4)18(12-15)25-3/h7-8,10-12H,5-6,9H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHALROVJKLJOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4833542.png)
![7-(4-heptylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4833547.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4833554.png)
![6-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4833559.png)

![N-[1-(1-adamantyl)ethyl]-N'-propylthiourea](/img/structure/B4833574.png)
![N-1,3-benzodioxol-5-yl-2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]acrylamide hydrochloride](/img/structure/B4833581.png)
![N-(3-methylphenyl)-2-(4-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B4833597.png)
![2-{[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone](/img/structure/B4833605.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4833612.png)
![methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate](/img/structure/B4833642.png)
![N,N'-{[4-(benzyloxy)phenyl]methylene}bis(2-phenylacetamide)](/img/structure/B4833652.png)

![2-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4833657.png)